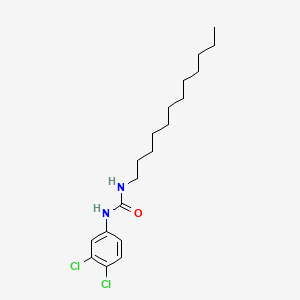![molecular formula C17H15Cl3N2O3 B11985969 2,4-dichloro-N'-[(4-chloro-3,5-dimethylphenoxy)acetyl]benzohydrazide](/img/structure/B11985969.png)
2,4-dichloro-N'-[(4-chloro-3,5-dimethylphenoxy)acetyl]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-DICHLORO-BENZOIC ACID N’-((4-CHLORO-3,5-DIMETHYL-PHENOXY)-ACETYL)-HYDRAZIDE is a synthetic organic compound It is characterized by the presence of multiple chlorinated aromatic rings and a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DICHLORO-BENZOIC ACID N’-((4-CHLORO-3,5-DIMETHYL-PHENOXY)-ACETYL)-HYDRAZIDE typically involves the following steps:
Formation of 2,4-Dichlorobenzoic Acid: This can be achieved through the chlorination of benzoic acid.
Synthesis of 4-Chloro-3,5-Dimethylphenoxyacetic Acid: This involves the reaction of 4-chloro-3,5-dimethylphenol with chloroacetic acid.
Coupling Reaction: The final step involves the coupling of 2,4-dichlorobenzoic acid with 4-chloro-3,5-dimethylphenoxyacetic acid hydrazide under appropriate conditions, such as using a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydrazide functional group.
Reduction: Reduction reactions can occur, potentially converting the hydrazide group to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Material Science:
Biology
Biological Activity: The compound may exhibit antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine
Pharmaceuticals: Potential use as a lead compound in the development of new therapeutic agents.
Industry
Agriculture: Possible applications as a herbicide or pesticide due to its chemical structure.
Mechanism of Action
The mechanism of action of 2,4-DICHLORO-BENZOIC ACID N’-((4-CHLORO-3,5-DIMETHYL-PHENOXY)-ACETYL)-HYDRAZIDE would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, inhibiting their function. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzoic Acid: A precursor in the synthesis of the compound.
4-Chloro-3,5-Dimethylphenoxyacetic Acid: Another precursor.
Hydrazides: A class of compounds with similar functional groups.
Uniqueness
The uniqueness of 2,4-DICHLORO-BENZOIC ACID N’-((4-CHLORO-3,5-DIMETHYL-PHENOXY)-ACETYL)-HYDRAZIDE lies in its specific combination of functional groups and aromatic rings, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C17H15Cl3N2O3 |
|---|---|
Molecular Weight |
401.7 g/mol |
IUPAC Name |
2,4-dichloro-N'-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]benzohydrazide |
InChI |
InChI=1S/C17H15Cl3N2O3/c1-9-5-12(6-10(2)16(9)20)25-8-15(23)21-22-17(24)13-4-3-11(18)7-14(13)19/h3-7H,8H2,1-2H3,(H,21,23)(H,22,24) |
InChI Key |
MJHDVULYBGGQFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NNC(=O)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{1-[(4-chlorophenyl)sulfanyl]-2-oxo-2-phenylethyl}furan-2-carboxamide](/img/structure/B11985899.png)


![N'-(3-Methylbenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide](/img/structure/B11985906.png)
![2-methyl-N-[2,2,2-trichloro-1-(cyclohexylamino)ethyl]propanamide](/img/structure/B11985911.png)
![N-(4-ethoxyphenyl)-2-[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B11985918.png)
![4-tert-butyl-N-{2,2,2-trichloro-1-[(2,3-dichlorophenyl)amino]ethyl}benzamide](/img/structure/B11985933.png)
![7,9-Dichloro-5-(2,4-dichlorophenyl)-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11985936.png)


![4-[(E)-{[3-(3,4-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol](/img/structure/B11985952.png)

